molecular formula C7H7F2NO B13514853 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B13514853
M. Wt: 159.13 g/mol
InChI Key: UMOQVLLNINHOTB-UHFFFAOYSA-N
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Description

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . This compound features a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an ethan-1-ol group at position 4. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-(2,6-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c8-6-3-5(1-2-11)4-7(9)10-6/h3-4,11H,1-2H2

InChI Key

UMOQVLLNINHOTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)F)CCO

Origin of Product

United States

Chemical Reactions Analysis

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The ethan-1-ol group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound’s interaction .

Comparison with Similar Compounds

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives, such as:

The unique positioning of the fluorine atoms in 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol is C8H9F2NC_8H_9F_2N, with a molecular weight of 173.16 g/mol. The compound features a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and an ethanol group. The presence of fluorine enhances its lipophilicity and metabolic stability, which are critical for its biological interactions.

The biological activity of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing their activity. The fluorinated structure improves binding affinity and selectivity for various enzymes and receptors, making it a valuable candidate in drug discovery.

Biological Activity Overview

The compound has been studied for various biological activities:

  • Enzyme Inhibition : It may inhibit specific enzyme activities through competitive binding at active sites.
  • Receptor Binding : The compound could interact with certain receptors, modulating signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown antibacterial effects, suggesting potential applications in treating infections.

Case Studies

  • Inhibition Studies : A study demonstrated that compounds structurally similar to 2-(2,6-difluoropyridin-4-yl)ethan-1-ol exhibited significant inhibition of target enzymes involved in cancer pathways. For instance, compounds with similar fluorinated pyridine moieties were found to have IC50 values below 5 µM against various cancer cell lines .
  • Synergistic Effects : Research indicated that when combined with other inhibitors, such as BET bromodomain inhibitors, the compound showed enhanced efficacy in reducing leukemia cell growth. This suggests potential for combination therapies in oncology .

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (µM)Biological Activity
Compound AStructure0.63ENL inhibition
Compound BStructure<5Anticancer
Compound CStructure<1Antimicrobial

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